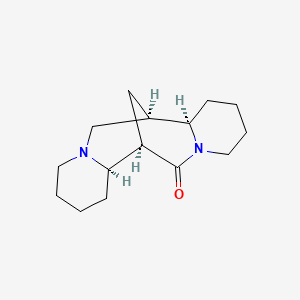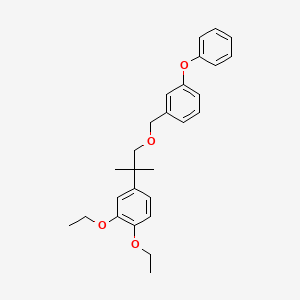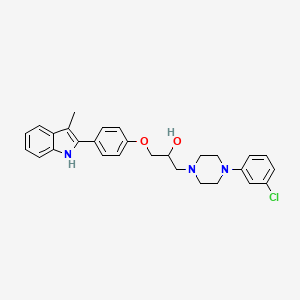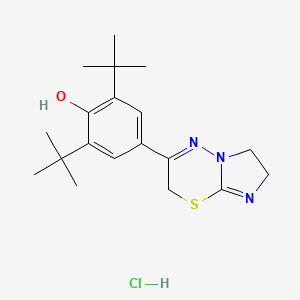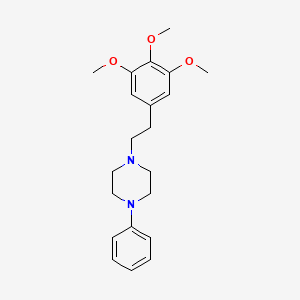
3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-2-phenyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-2-phenyl-, ethyl ester is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a quinoline core, substituted with a chloro group at the 8th position, a hydroxy group at the 4th position, and a phenyl group at the 2nd position, with an ethyl ester functional group attached to the carboxylic acid at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-2-phenyl-, ethyl ester typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core through a Skraup synthesis, which is a classical method for constructing quinoline rings. This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Skraup synthesis and automated systems for the subsequent substitution and esterification reactions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
化学反応の分析
Types of Reactions
3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-2-phenyl-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydrogen-substituted quinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-2-phenyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
作用機序
The mechanism of action of 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-2-phenyl-, ethyl ester involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in bacteria or cancer cells, leading to their death .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolinecarboxylic acid: Similar structure but lacks the chloro and phenyl substituents.
8-Chloro-4-hydroxyquinoline: Similar structure but lacks the carboxylic acid and phenyl substituents.
2-Phenylquinoline: Similar structure but lacks the chloro, hydroxy, and carboxylic acid substituents.
Uniqueness
3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-2-phenyl-, ethyl ester is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the hydroxy group provides sites for oxidation and reduction. The phenyl group increases its hydrophobicity, potentially enhancing its ability to interact with biological membranes .
特性
CAS番号 |
93663-76-4 |
|---|---|
分子式 |
C18H14ClNO3 |
分子量 |
327.8 g/mol |
IUPAC名 |
ethyl 8-chloro-4-oxo-2-phenyl-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-18(22)14-15(11-7-4-3-5-8-11)20-16-12(17(14)21)9-6-10-13(16)19/h3-10H,2H2,1H3,(H,20,21) |
InChIキー |
HJAOITQAWQQQOU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=CC=C2Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



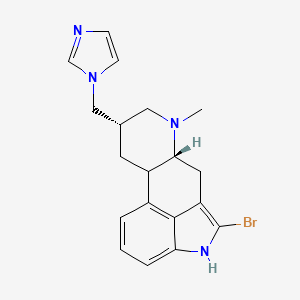
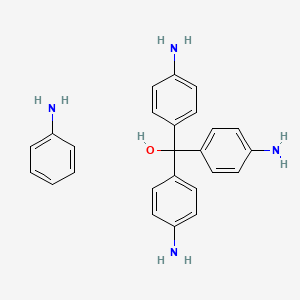
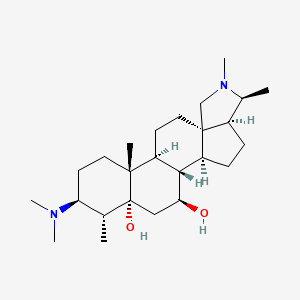
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B12754659.png)

